molecular formula C11H13FO3S B14032852 Ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate

Ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate

Cat. No.: B14032852
M. Wt: 244.28 g/mol
InChI Key: NAQFHIZYTQCGBM-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate is an organic compound with the molecular formula C11H13FO3S and a molecular weight of 244.28 g/mol . This compound is characterized by the presence of a fluoro group, a methoxy group, and a methylthio group attached to a benzoate ester. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate typically involves the esterification of 3-fluoro-4-methoxy-2-(methylthio)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy and methylthio groups can modulate its chemical reactivity and stability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H13FO3S

Molecular Weight

244.28 g/mol

IUPAC Name

ethyl 3-fluoro-4-methoxy-2-methylsulfanylbenzoate

InChI

InChI=1S/C11H13FO3S/c1-4-15-11(13)7-5-6-8(14-2)9(12)10(7)16-3/h5-6H,4H2,1-3H3

InChI Key

NAQFHIZYTQCGBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)OC)F)SC

Origin of Product

United States

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